molecular formula C19H20N4O2 B611622 Vafidemstat CAS No. 1357362-02-7

Vafidemstat

Numéro de catalogue B611622
Numéro CAS: 1357362-02-7
Poids moléculaire: 336.4
Clé InChI: XBBRLCXCBCZIOI-DLBZAZTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vafidemstat (ORY-2001) is an oral small molecule optimized for CNS indications . It acts as a covalent inhibitor of the epigenetic enzyme Lysine Specific Demethylase-1, LSD1 (KDM1A) . LSD1 plays a fundamental role in neurogenesis, neuronal differentiation, and axonal navigation . It has been administered to more than 400 subjects across multiple Phase I and II clinical trials .


Molecular Structure Analysis

The chemical formula of Vafidemstat is C19H20N4O2 . Its exact mass is 336.16 and its molecular weight is 336.400 . The elemental analysis shows that it contains Carbon (67.84%), Hydrogen (5.99%), Nitrogen (16.66%), and Oxygen (9.51%) .


Physical And Chemical Properties Analysis

Vafidemstat is a solid substance . It has a solubility of 50 mg/mL in DMSO (ultrasonic) . The storage conditions for the powder form are at -20°C .

Applications De Recherche Scientifique

Alzheimer's Disease Research

Vafidemstat has been a subject of interest in Alzheimer's disease (AD) research. The ETHERAL study, a global, multicentre, Phase IIa safety study, explored the use of vafidemstat in mild to moderate AD. This study included a 6-month placebo-controlled period followed by a 6-month active treatment period. The primary focus was on safety, but the study also gathered data on cognition, behaviour, and function, as well as extensive cerebrospinal fluid (CSF) biomarker data, including amyloid, tau, and the pro-inflammatory biomarker S100A9. The results from the European cohort provided the first unblinded analysis of data at the end of the first 6-month period, indicating its potential for AD treatment (Bullock et al., 2020).

First-in-Human Trial for CNS Diseases

Vafidemstat, known for inhibiting histone lysine-specific demethylase KDM1A, showed promise in correcting cognition deficits and behavior alterations in rodent models. A first-in-human trial with healthy volunteers assessed its safety, tolerability, pharmacokinetics, and pharmacodynamics. The study included various dosages in a randomized, double-blind, placebo-controlled setting. The results demonstrated good safety and tolerability of vafidemstat, confirmed KDM1A target engagement, CNS penetration, and helped in the selection of appropriate doses for phase II trials in patients with CNS diseases (Antonijoan et al., 2021).

Orientations Futures

Vafidemstat is currently in two Phase IIb trials in borderline personality disorder (PORTICO trial), and in schizophrenia (EVOLUTION trial) to evaluate Vafidemstat’s efficacy on negative symptoms and cognition in schizophrenia patients . Oryzon intends to request an FDA end-of-Phase II meeting to discuss a registrational Phase III study for the treatment of BPD . Furthermore, Oryzon has secured another important patent for Vafidemstat, extending its commercial life in indications with large commercial potential .

Propriétés

IUPAC Name

5-[[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c20-19-23-22-18(25-19)11-21-17-10-16(17)14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9,16-17,21H,10-12H2,(H2,20,23)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBRLCXCBCZIOI-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1NCC2=NN=C(O2)N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1NCC2=NN=C(O2)N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Vafidemstat is a small molecule irreversible inhibitor of histone demethylase LSD1 and also a dual inhibitor of LSD1/MAO-B.
Record name Vafidemstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16446
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Vafidemstat

CAS RN

1357362-02-7
Record name Vafidemstat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357362027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vafidemstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16446
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VAFIDEMSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ82JLT4UP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vafidemstat
Reactant of Route 2
Reactant of Route 2
Vafidemstat
Reactant of Route 3
Vafidemstat
Reactant of Route 4
Vafidemstat
Reactant of Route 5
Vafidemstat
Reactant of Route 6
Vafidemstat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.